Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)
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Overview
Description
4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is an organic compound with the molecular formula C22H16Br2O4. This compound is characterized by the presence of bromine and methyl groups attached to a benzoate structure. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE typically involves the esterification of 3-bromo-4-methylbenzoic acid with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions with an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The ester groups can undergo hydrolysis, releasing the active components that interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-4-[(3-METHYLBENZOYL)OXY]PHENYL 3-METHYLBENZOATE
- 4-BROMO-2-[(2-(3-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE
- Methyl 3-bromo-4-methoxybenzoate
Uniqueness
4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is unique due to the presence of both bromine and methyl groups, which can significantly influence its reactivity and interactions in chemical and biological systems. The specific arrangement of these functional groups provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C22H16Br2O4 |
---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
[4-(3-bromo-4-methylbenzoyl)oxyphenyl] 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C22H16Br2O4/c1-13-3-5-15(11-19(13)23)21(25)27-17-7-9-18(10-8-17)28-22(26)16-6-4-14(2)20(24)12-16/h3-12H,1-2H3 |
InChI Key |
QIQPIQNIDXHCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)Br)Br |
Origin of Product |
United States |
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